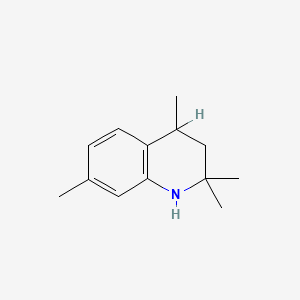

1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline

Beschreibung

Historical Context and Development

The development of 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline is rooted in early 20th-century advancements in heterocyclic chemistry. Initial synthetic efforts focused on modifying the quinoline scaffold, first isolated from coal tar by Friedlieb Ferdinand Runge in 1834. The targeted introduction of methyl groups emerged as a strategy to modulate physicochemical properties, culminating in the characterization of tetramethylated variants. A seminal 1920 study published in the Journal of the American Chemical Society documented systematic approaches to synthesizing tetramethylquinolines, laying foundational methodologies for subsequent derivatives.

Industrial production methods evolved alongside catalytic hydrogenation techniques, enabling large-scale synthesis with improved yields. The compound’s stability under diverse reaction conditions facilitated its adoption as a versatile intermediate in organic synthesis.

Position in the Tetrahydroquinoline Family

Within the tetrahydroquinoline family, this compound occupies a distinct niche due to its substitution pattern. Comparative analyses highlight the influence of methyl group positioning on reactivity and biological activity:

| Derivative | Substituent Positions | Key Properties |

|---|---|---|

| 2,2,4-Trimethyltetrahydroquinoline | 2,2,4 | Lower steric hindrance, enhanced solubility |

| 2,2,4,7-Tetramethylquinoline | 2,2,4,7 | Increased lipophilicity, thermal stability |

| 2,2,4,8-Tetramethylquinoline | 2,2,4,8 | Altered electronic distribution |

The 2,2,4,7 substitution confers rigidity to the bicyclic system, influencing intermolecular interactions in catalytic and material science applications.

Research Significance

Recent studies underscore the compound’s utility in multiple research frontiers:

- Agrochemical Development : As a scaffold for novel pesticides, its derivatives demonstrate potent activity against resistant insect species. For example, flometoquin—a phenoxy-quinoline insecticide—shares structural motifs with tetramethyltetrahydroquinoline and exhibits rapid knockdown effects on thrips.

- Pharmaceutical Intermediates : The tetrahydroquinoline core is integral to alkaloid-inspired drug candidates, with ongoing investigations into antimicrobial and anticancer analogs.

- Material Science : Derivatives serve as electron-donating components in nonlinear optical materials, with β-branched thiophene variants showing enhanced thermal stability for electro-optic devices.

General Applications in Chemical Sciences

The compound’s applications span multiple disciplines:

- Organic Synthesis : As a building block for Friedel-Crafts alkylations and cycloadditions, enabling access to polycyclic architectures.

- Catalysis : Quaternary ammonium salts derived from this scaffold act as phase-transfer catalysts in asymmetric reactions.

- Dye Chemistry : Methyl groups enhance lightfastness in cyanine dyes, with applications in imaging and photovoltaics.

Eigenschaften

IUPAC Name |

2,2,4,7-tetramethyl-3,4-dihydro-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-9-5-6-11-10(2)8-13(3,4)14-12(11)7-9/h5-7,10,14H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWNXIXJZMSDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=CC(=C2)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10886357 | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-2,2,4,7-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10886357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59388-58-8 | |

| Record name | 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59388-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-2,2,4,7-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059388588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-2,2,4,7-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-2,2,4,7-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10886357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Titanium-Catalyzed Hydroaminoalkylation and Buchwald–Hartwig Amination

A two-step procedure developed by recent research enables the synthesis of 1,2,3,4-tetrahydroquinolines via sequential hydroaminoalkylation and intramolecular amination . For 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline, this method begins with the hydroaminoalkylation of ortho-chlorostyrenes using N-methylaniline derivatives. A 2,6-bis(phenylamino)pyridinato titanium complex catalyzes the reaction, delivering linear regioisomers with >90% selectivity . The titanium catalyst activates the styrene’s β-carbon, enabling nucleophilic attack by the amine’s α-carbon (Figure 1).

Step 1: Hydroaminoalkylation

Reaction conditions typically involve toluene at 110°C for 24 hours under inert atmosphere .

Step 2: Buchwald–Hartwig Amination

The chlorinated intermediate undergoes intramolecular C–N coupling using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., XPhos). This cyclization forms the tetrahydroquinoline ring, with the 7-methyl group introduced via the ortho-chlorostyrene precursor .

Table 1: Key Parameters for Titanium-Catalyzed Synthesis

| Parameter | Value/Detail |

|---|---|

| Catalyst | 2,6-Bis(phenylamino)pyridinato Ti |

| Temperature | 110°C |

| Solvent | Toluene |

| Yield (Step 1) | 85–92% |

| Yield (Step 2) | 78–84% |

Vilsmeier Reaction and Cyclization

A patent-based approach employs the Vilsmeier reaction to form a formyl intermediate, followed by cyclization . The method starts with N-haloalkyl-1,2,3,4-tetrahydroquinoline derivatives, which react with sulfonamides under heat to generate intermediates. Subsequent treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces the aldehyde group via the Vilsmeier–Haack mechanism .

Step 1: Vilsmeier Formylation

The aldehyde group at position 6 enables further functionalization.

Step 2: Cyclization and Methylation

The formyl intermediate undergoes condensation with active methylene compounds (e.g., cyanomethylidene) in the presence of piperidine, forming the tetrahydroquinoline backbone. Methyl groups are introduced via alkylation steps using methyl halides or dimethyl sulfate .

Table 2: Conditions for Vilsmeier-Based Synthesis

| Parameter | Value/Detail |

|---|---|

| Formylation Agent | POCl₃/DMF |

| Cyclization Catalyst | Piperidine |

| Temperature | 80–100°C |

| Overall Yield | 65–72% |

| Parameter | Value/Detail |

|---|---|

| Catalyst Loading | 5–10 wt% Pd/C |

| Pressure | 3–5 atm H₂ |

| Solvent | Ethanol/Acetic Acid |

| Yield | 70–80% (estimated) |

Comparative Analysis of Synthetic Routes

Efficiency and Selectivity

-

The titanium-catalyzed method offers high regioselectivity (>90%) but requires specialized catalysts .

-

The Vilsmeier route provides flexibility in introducing substituents but involves toxic reagents (POCl₃) .

-

Hydrogenation is straightforward but less selective for polysubstituted quinolines.

Industrial Applicability

-

The titanium-based process is suitable for small-scale pharmaceutical synthesis due to its precision.

-

Vilsmeier cyclization may be adapted for bulk production but requires stringent safety measures.

Emerging Trends and Optimization Strategies

Recent advances focus on replacing transition-metal catalysts with organocatalysts to reduce costs and toxicity. Photoredox catalysis has also shown promise in facilitating C–H activation steps, potentially streamlining the synthesis of methyl-substituted tetrahydroquinolines .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form more saturated compounds.

Substitution: The methyl groups and the nitrogen atom can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: More saturated tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Drug Development

1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline has been identified as a potential lead compound for developing treatments for neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to target neurological pathways effectively . Research indicates that modifications to its structure can enhance its efficacy against conditions such as Alzheimer's and Parkinson's diseases.

Analgesic Properties

Studies have demonstrated that this compound exhibits analgesic effects. It has been investigated for its role in pain management therapies due to its interaction with specific receptors in the central nervous system .

Antioxidant Applications

Cosmetics and Skincare

The antioxidant properties of this compound make it a critical ingredient in cosmetics and skincare products. It helps reduce oxidative stress on the skin, thereby preventing premature aging and promoting skin health .

Food Preservation

In the food industry, this compound is used as a natural preservative. Its antioxidant capabilities help extend the shelf life of products by preventing the oxidation of fats and oils . This application is particularly valuable in maintaining the quality of food products without synthetic additives.

Polymer Chemistry

Thermal Stability Enhancement

In polymer formulations, this compound is incorporated to improve thermal stability and mechanical properties. This enhancement is crucial for producing durable materials used in automotive and aerospace applications .

Plastic Manufacturing

The compound contributes to the development of high-performance plastics that require specific chemical properties for various industrial applications .

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

Research into organic electronics has revealed that this compound can be utilized in the production of OLEDs. Its unique properties allow for improved efficiency and flexibility compared to traditional materials used in electronic devices .

Organic Solar Cells

Additionally, this compound shows promise in the formulation of organic solar cells. Its incorporation can enhance the performance metrics of solar energy devices .

Analytical Chemistry

Quality Control Applications

In analytical chemistry, this compound is employed as a reagent for detecting and quantifying various compounds. This application is vital for quality control processes in pharmaceutical manufacturing and environmental testing .

Case Studies

Wirkmechanismus

The mechanism of action of 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline involves its interaction with various molecular targets. The nitrogen atom in the quinoline ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Tetrahydroquinoline Derivatives

Structural and Functional Group Variations

1,2,3,4-Tetrahydro-2-methylquinoline (CAS 1780-19-4)

- Molecular Formula : C₁₀H₁₃N

- Molecular Weight : 147.22 g/mol

- Key Differences :

6-Methoxy-4,4,7-trimethyl-1,2,3,4-tetrahydroquinoline (CAS 478010-89-8)

- Molecular Formula: C₁₃H₁₉NO

- Molecular Weight : 205.15 g/mol

- Key Differences: Methoxy group at position 6 enhances polarity and hydrogen-bonding capacity. Higher molecular weight and altered electronic properties (electron-donating methoxy vs. methyl groups). Potential for improved solubility in polar solvents compared to the tetramethylquinoline .

3,4-Diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline

- Key Differences :

- Diaryl substituents at positions 3 and 4 introduce aromatic π-systems, enabling interactions with biological targets (e.g., anticancer activity).

- Methoxy groups at positions 5 and 7 modulate electronic effects and metabolic stability.

- Synthesized via Grignard reagent addition and dehydration, contrasting with alkylation methods for methyl-rich derivatives .

2,4-Disubstituted Derivatives (e.g., trans-3aj)

- Example: (2RS,4SR)-4-Methyl-2-(3-nitrophenyl)-1-tosyl-1,2,3,4-tetrahydroquinoline

- Key Differences: Nitro group at position 2 (electron-withdrawing) contrasts with electron-donating methyl groups.

Physicochemical Properties

| Property | Tetramethylquinoline | 6-Methoxy Trimethyl-THQ | 3,4-Diaryl-Dimethoxy-THQ |

|---|---|---|---|

| Molecular Weight (g/mol) | 189.3 | 205.15 | ~350–400 (varies) |

| Polar Surface Area (Ų) | ~21.3 (estimated) | ~29.5 (with methoxy) | ~50–70 (diaryl groups) |

| LogP (XlogP) | ~3.5 | ~3.0 | ~5.0–6.0 |

| Boiling Point | 123°C (5 mm Hg) | Higher due to methoxy | Decomposes before boiling |

Mechanistic and Stability Insights

- α-C–H Absence: The tetramethylquinoline lacks α-C–H bonds, reducing susceptibility to oxidation compared to derivatives like 1,2,3,4-Tetrahydro-2-methylquinoline .

Biologische Aktivität

1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline (THQT) is an organic compound with the molecular formula C13H19N. It is a derivative of quinoline and is characterized by the presence of four methyl groups and a tetrahydro structure. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties.

- Molecular Weight : 189.30 g/mol

- Boiling Point : 123 °C at 5 mmHg

- Density : 0.975 g/mL at 25 °C

Synthesis Methods

THQT can be synthesized through various methods:

- Cyclization of aniline derivatives with ketones in the presence of acid catalysts.

- Domino reactions that allow for the introduction of diverse substituents.

- Metal-promoted processes that yield high-purity products suitable for biological testing.

Antimicrobial Properties

Research indicates that THQT exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, with particular emphasis on its action against yeast cells by targeting membrane lipids. The minimum inhibitory concentration (MIC) values for certain derivatives were noted to be as low as 13.75 µg/mL against specific fungi .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| THQT Derivative A | 13.75 | Cladosporium cladosporioides |

| THQT Derivative B | 20.00 | Staphylococcus aureus |

| THQT Derivative C | 15.00 | Escherichia coli |

Anticancer Activity

THQT and its derivatives have been evaluated for anticancer properties. A notable case study demonstrated that specific tetrahydroquinoline derivatives displayed cytotoxic effects on cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cellular proliferation pathways .

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| HeLa | 10.5 | THQT Derivative D |

| MCF-7 | 8.3 | THQT Derivative E |

Antiviral Activity

Several studies have explored the antiviral potential of THQT derivatives against HIV. Compounds have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showcasing promising activity in recombinant virus assays .

| Compound | EC50 (µM) | Virus Targeted |

|---|---|---|

| THQT Derivative F | 5.0 | HIV-1 |

| THQT Derivative G | 7.2 | Influenza A |

Toxicity Studies

While the biological activities of THQT are promising, toxicity studies are essential for evaluating safety profiles. Some research indicates potential cytotoxic effects on human lymphocytes, necessitating further investigation into its safety and long-term effects .

Case Studies

- Antimicrobial Efficacy : In a comparative study of various tetrahydroquinoline derivatives, THQT was found to outperform several traditional antibiotics in inhibiting bacterial growth.

- Cytotoxicity in Cancer Cells : A recent investigation into the effects of THQT on breast cancer cell lines revealed significant reductions in cell viability, suggesting its potential as a therapeutic agent.

Q & A

Q. What are the key parameters for optimizing the synthesis of 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline derivatives?

The synthesis efficiency depends on:

- Substituent positioning : Methyl groups at positions 2, 2, 4, and 7 influence steric and electronic effects, requiring tailored methods like electrophilic cyclization or acid-catalyzed Povarov reactions .

- Catalyst selection : Acidic ionic liquids (e.g., [NMPH]H₂PO₄) enhance yield and recyclability compared to traditional catalysts like H₃PO₄ .

- Reaction time and temperature : Prolonged heating (e.g., 80–100°C) improves cyclization but risks decomposition .

Q. How do solvent polarity and reaction conditions influence the efficiency of tetrahydroquinoline transformations?

- Polar aprotic solvents (e.g., DMF) stabilize intermediates in nucleophilic substitutions, while non-polar solvents (e.g., toluene) favor cycloadditions .

- Temperature gradients : Lower temperatures (0–25°C) minimize side reactions during sensitive steps like fluorination with Selectfluor .

- Catalytic systems : Lewis acids (e.g., BF₃·Et₂O) accelerate imine formation in Povarov reactions .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- NMR spectroscopy : Distinguishes methyl group environments (e.g., δ 1.2–1.5 ppm for C2/C4 methyls) and confirms stereochemistry .

- HPLC-MS : Quantifies purity and detects trace intermediates in multi-step syntheses .

- X-ray crystallography : Resolves conformational preferences, such as boat vs. chair configurations in the tetrahydroquinoline ring .

Advanced Research Questions

Q. How can mechanistic studies elucidate the formation of bifunctional tetrahydroquinoline derivatives?

- Isotopic labeling : Use ¹³C-labeled epichlorohydrin to track intramolecular cyclization pathways in derivatives like N,N'-di(3-chloro-2-hydroxypropyl) intermediates .

- Kinetic profiling : Monitor reaction rates under varying pH to identify rate-determining steps (e.g., enamine formation vs. cyclization) .

- Computational modeling : DFT calculations predict transition states and regioselectivity in electrophilic aromatic substitutions .

Q. What experimental designs are effective for evaluating the neuroprotective effects of this compound?

- In vitro models : Use SH-SY5Y neuronal cells exposed to oxidative stressors (e.g., rotenone), measuring viability via MTT assays and ROS scavenging with DCFH-DA probes .

- In vivo protocols : Administer the compound in Parkinson’s disease rat models, assessing dopaminergic neuron survival via tyrosine hydroxylase immunohistochemistry .

- Dose-response studies : Establish EC₅₀ values for antioxidant activity using lipid peroxidation assays (e.g., TBARS method) .

Q. How can researchers resolve contradictions in reported biological activity data?

- Meta-analysis : Compare datasets across studies using standardized metrics (e.g., IC₅₀ normalized to cell type and assay conditions) .

- Structure-activity relationship (SAR) mapping : Correlate substituent patterns (e.g., methyl vs. hydroxyethyl groups) with bioactivity trends .

- Pharmacokinetic profiling : Assess bioavailability differences via LC-MS quantification of plasma and tissue concentrations .

Q. What strategies enhance the enantiomeric purity of tetrahydroquinoline derivatives for medicinal applications?

- Chiral auxiliaries : Use (S)-proline to induce asymmetry during cyclization steps .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze racemic mixtures .

- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) for high-resolution separation .

Q. How do computational models aid in predicting the compound’s interactions with biological targets?

- Molecular docking : Simulate binding to cyclooxygenase-2 (COX-2) using AutoDock Vina, highlighting hydrophobic interactions with the tetramethyl groups .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .

- QSAR modeling : Relate logP and polar surface area to blood-brain barrier permeability for CNS drug candidates .

Q. What green chemistry approaches reduce waste in tetrahydroquinoline synthesis?

- Solvent-free conditions : Microwave-assisted reactions minimize solvent use while maintaining yields >85% .

- Recyclable catalysts : Acidic ionic liquids (e.g., [NMPH]H₂PO₄) retain >90% activity after five cycles .

- Atom economy : Povarov reactions achieve near-stoichiometric efficiency by avoiding protecting groups .

Q. How can fluorination at specific positions modulate the compound’s bioactivity?

- Electron-withdrawing effects : Fluorine at C6 increases oxidative stability and enhances interactions with electron-deficient enzyme pockets .

- Synthetic routes : Use N-fluorobenzenesulfonimide under anhydrous conditions to avoid defluorination .

- Biological impact : Fluorinated analogs show 3x higher COX-2 inhibition compared to non-fluorinated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.